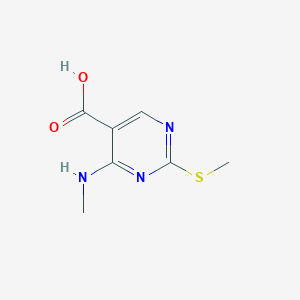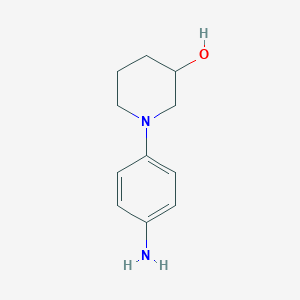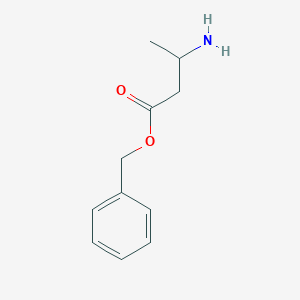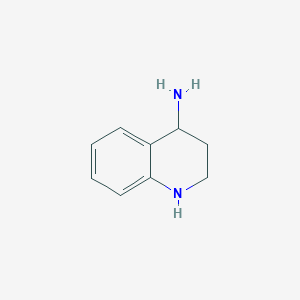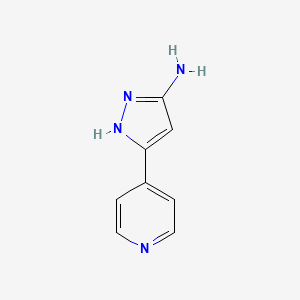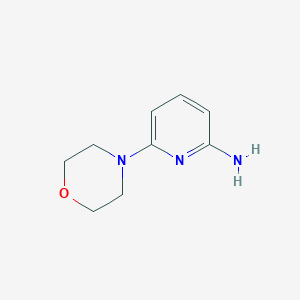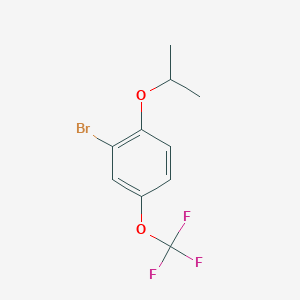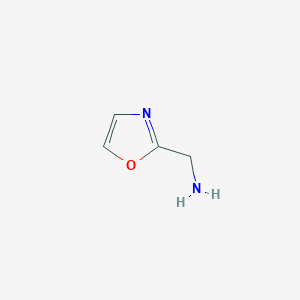
Oxazol-2-ylmethanamin
Übersicht
Beschreibung
Oxazol-2-ylmethanamine is a heterocyclic organic compound featuring an oxazole ring attached to a methanamine group
Wissenschaftliche Forschungsanwendungen
Oxazol-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Oxazol-2-ylmethanamine derivatives have shown potential as therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
Target of Action
Oxazol-2-ylmethanamine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with a variety of targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels, contributing to their diverse biological effects.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological processes, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that Oxazol-2-ylmethanamine may influence several biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In general, the ADME properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and interactions with various biological molecules .
Result of Action
Based on the known biological activities of oxazole derivatives, it can be inferred that oxazol-2-ylmethanamine may have diverse effects at the molecular and cellular levels . For instance, some oxazole derivatives have been found to have potent cytotoxic action against tested cell lines , suggesting potential anticancer activity.
Biochemische Analyse
Biochemical Properties
Oxazol-2-ylmethanamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolic processes such as lipid metabolism and glucose homeostasis . The compound’s ability to bind to these receptors suggests its potential as a therapeutic agent for metabolic disorders. Additionally, oxazol-2-ylmethanamine has been shown to interact with various kinases, influencing cell signaling pathways and modulating cellular responses .
Cellular Effects
Oxazol-2-ylmethanamine exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, leading to alterations in downstream signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, oxazol-2-ylmethanamine has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of oxazol-2-ylmethanamine involves its binding interactions with various biomolecules. The compound can act as an agonist or antagonist of specific receptors, such as PPARs, thereby modulating their activity . Additionally, oxazol-2-ylmethanamine can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxazol-2-ylmethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that oxazol-2-ylmethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to oxazol-2-ylmethanamine can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of oxazol-2-ylmethanamine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, oxazol-2-ylmethanamine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Oxazol-2-ylmethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism and biotransformation . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions suggest that oxazol-2-ylmethanamine can impact various aspects of cellular metabolism, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of oxazol-2-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by carrier proteins, facilitating its uptake and distribution within different cellular compartments . Additionally, oxazol-2-ylmethanamine can bind to plasma proteins, affecting its bioavailability and distribution in the body . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
Oxazol-2-ylmethanamine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of oxazol-2-ylmethanamine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxazol-2-ylmethanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method starts with the cyclization of appropriate precursors to form the oxazole ring. For instance, the reaction of α-haloketones with formamide can yield oxazole derivatives, which can then be further functionalized to introduce the methanamine group .
Industrial Production Methods: Industrial production of Oxazol-2-ylmethanamine may involve multi-step processes starting from readily available raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: Oxazol-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert oxazol-2-ylmethanamine to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include oxazole-2-carboxylic acids, oxazol-2-ylmethanol, and various substituted oxazol-2-ylmethanamines .
Vergleich Mit ähnlichen Verbindungen
Oxazole: A parent compound with a similar heterocyclic structure but lacking the methanamine group.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Oxadiazole: A related heterocycle with two nitrogen atoms in the ring.
Uniqueness: Oxazol-2-ylmethanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1,3-oxazol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZGKDNYHEPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596755 | |
| Record name | 1-(1,3-Oxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885331-17-9 | |
| Record name | 2-Oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885331-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
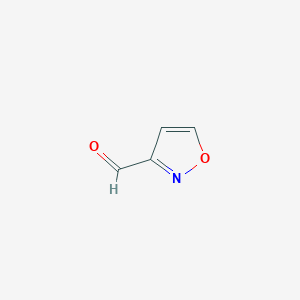
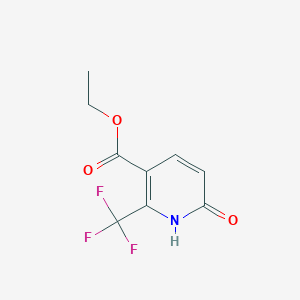
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
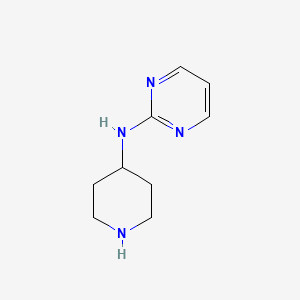
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
